molecular formula C10H10N2O B160772 1-(4-Methoxyphenyl)-1H-imidazole CAS No. 10040-95-6

1-(4-Methoxyphenyl)-1H-imidazole

Cat. No.: B160772
CAS No.: 10040-95-6
M. Wt: 174.2 g/mol
InChI Key: XNLOIFUGGCCEQX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 1-(4-Methoxyphenyl)-1H-imidazole derivatives exhibit potential anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Inhibitory studies on enzymes like ALOX15 suggest that structural modifications can enhance efficacy against inflammation-related pathways .
  • Antifungal Applications : this compound is also noted for its antifungal activities, contributing to the development of new antifungal drugs. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways within the fungi .

Enzyme Inhibition Studies

The compound has been studied for its ability to act as an enzyme inhibitor. For example, it has shown promise in inhibiting lipoxygenase enzymes, which play a crucial role in inflammatory responses. Molecular dynamics simulations have been employed to understand its binding interactions at the active sites of these enzymes, revealing insights into structure-activity relationships .

Catalysis

In organic synthesis, this compound serves as a catalyst for various reactions, including epoxidation of olefins. The mild reaction conditions required for these catalytic processes make it an attractive option for green chemistry applications .

Case Studies and Experimental Findings

Study Focus Findings
Ananthu et al., 2021Anticancer ActivityDemonstrated that imidazole derivatives inhibit cancer cell proliferation through enzyme targeting.
Shalini et al., 2010Anti-inflammatory PropertiesIdentified significant anti-inflammatory effects linked to enzyme inhibition mechanisms.
Emel’yanenko et al., 2017Antifungal ActivityFound that related imidazole compounds effectively inhibit fungal growth through metabolic disruption.
Schröder et al., 2009Catalytic ApplicationsShowed that this compound catalyzes olefin epoxidation with good yields under mild conditions.

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit lipoxygenases selectively sets it apart from other similar compounds .

Biological Activity

1-(4-Methoxyphenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound features a methoxy group attached to the para position of a phenyl ring, which is fused to an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and substitution reactions, contributing to its utility in synthetic chemistry and drug development.

Antimicrobial Properties

Research has demonstrated that this compound exhibits promising antifungal and antibacterial activities. A study involving a series of imidazole derivatives found that several compounds, including those structurally related to this compound, displayed strong antifungal activity against various fungal strains. Specifically, compounds were tested for their ability to inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with some achieving IC50 values below 100 µM .

CompoundTarget OrganismIC50 (µM)
This compoundCandida albicans<100
Related imidazole derivativesAspergillus niger<150

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, although further research is required to elucidate the exact mechanisms .

Anticancer Potential

The anticancer potential of imidazole derivatives has been widely studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies indicate that it may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
  • Receptor Modulation : It can also modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.

Study on Antifungal Activity

A comprehensive investigation assessed the antifungal efficacy of 34 imidazole derivatives, including this compound. The study revealed that compounds with similar structural features exhibited varying degrees of antifungal activity. Notably, the presence of electron-donating groups like methoxy significantly enhanced antifungal potency .

Structure-Activity Relationship (SAR) Analysis

SAR studies have identified critical structural features that influence the biological activity of imidazole derivatives. For instance, modifications at the para position of the phenyl ring have been shown to affect both the potency and spectrum of activity against fungal pathogens. This insight aids in designing more effective derivatives with enhanced therapeutic profiles .

Properties

IUPAC Name

1-(4-methoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-9(3-5-10)12-7-6-11-8-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLOIFUGGCCEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275788
Record name 1-(4-Methoxyphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10040-95-6
Record name 1-(4-Methoxyphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10040-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxyphenyl)imidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)-1H-imidazole
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Synthesis routes and methods

Procedure details

A mixture of 37.4 g (0.20 mole) of 4-bromoanisole, 170 g (0.25 mole) of imidazole, 26 g (0.2 mole) of potassium carbonate, and 1.2 g of cuprous bromide in 150 ml of N-methylpyrrolidinone was heated at reflux under a blanket of nitrogen for 4 hr. The mixture was filtered and concentrated to remove the solvent. The residue was partitioned between dilute sodium hydroxide solution and methylene chloride. After filtration, the organic fraction was chromatographed. The desired fractions were concentrated and the crystalline residue was recrystallized from toluene/cyclohexane to give 17.4 g (50%) of the title compound as white plates, mp 63.0°-64.0° C.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of 1-(4-Methoxyphenyl)-1H-imidazole?

A: this compound is composed of an imidazole ring linked to a methoxyphenyl group. [, ] Crystallographic studies have revealed that the angle between the mean planes of the imidazole and the arene rings can vary depending on the packing motifs within the crystal structure. These packing motifs are often influenced by weak C—H⋯N/O interactions. []

Q2: Has this compound shown any promising biological activities?

A: Research has explored the potential of this compound as a ligand in ruthenium-based organometallic complexes designed for anticancer applications. [] Specifically, a complex incorporating this compound exhibited promising antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast adenocarcinoma), A2780 (ovarian carcinoma), and HT29 (colorectal adenocarcinoma). []

Q3: What insights do we have into the interaction of these ruthenium complexes with biological systems?

A: Studies have investigated the interaction between a ruthenium complex containing this compound and human serum albumin (HSA). Fluorescence spectroscopy analysis demonstrated that the complex significantly quenches the intrinsic fluorescence of both HSA and fatty-acid-free HSA. [] This suggests a potential interaction mechanism and binding affinity of the complex with HSA, which plays a crucial role in drug distribution and efficacy.

Q4: Are there any studies investigating the corrosion inhibition properties of compounds related to this compound?

A: Research has focused on the corrosion inhibition properties of 4-methyl-1(4-methoxyphenyl) imidazole, a closely related compound. Electrochemical measurements revealed that this compound effectively reduces copper corrosion in acidic and neutral chloride solutions. [] The inhibition mechanism appears to involve the compound acting as a mixed inhibitor, retarding both cathodic and anodic reactions. The study also observed that the pH of the solution increased with increasing inhibitor concentration, suggesting protonation of the inhibitor molecule. []

Q5: What spectroscopic techniques have been employed to characterize this compound?

A: Researchers have employed both experimental and theoretical Fourier transform infrared (FT-IR) and Raman spectroscopy to characterize this compound. [] This combined approach allows for a comprehensive understanding of the vibrational modes and structural features of the molecule.

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